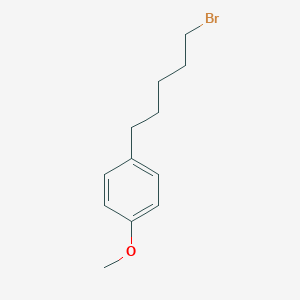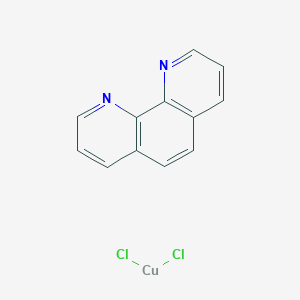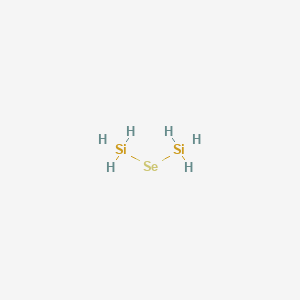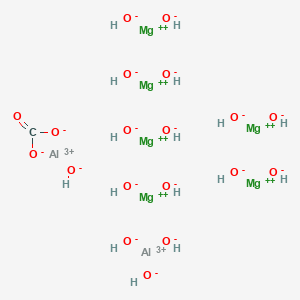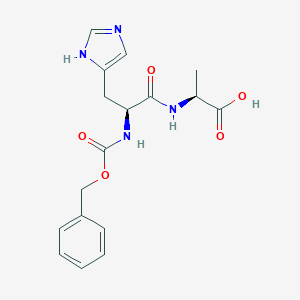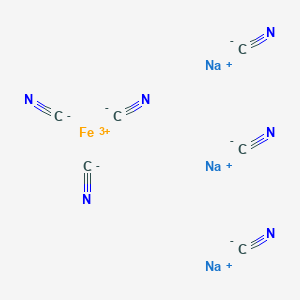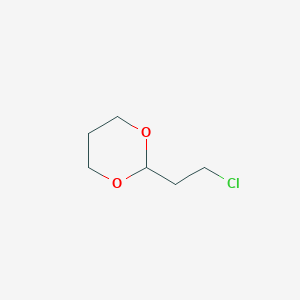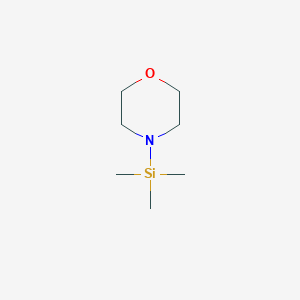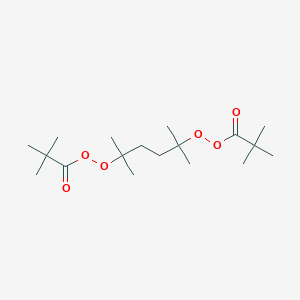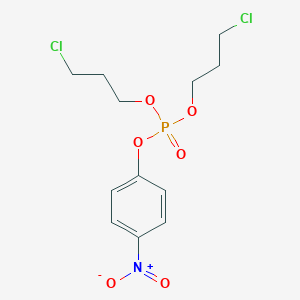
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, also known as Sarin, is a highly toxic nerve agent that was first synthesized in 1938. It is a colorless, odorless liquid that can cause severe respiratory distress, paralysis, and death in humans and animals. Due to its high toxicity, Sarin has been classified as a Schedule 1 substance under the Chemical Weapons Convention.
作用機序
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the body, leading to overstimulation of the nervous system and ultimately causing respiratory failure and death.
生化学的および生理学的効果
Exposure to Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester can cause a wide range of biochemical and physiological effects, including nausea, vomiting, diarrhea, convulsions, respiratory distress, and paralysis. It can also cause long-term neurological damage and psychological trauma in survivors.
実験室実験の利点と制限
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester has been used in laboratory experiments to study its toxic effects and develop antidotes and protective measures against its use as a chemical weapon. However, due to its high toxicity and potential for causing harm, its use in laboratory experiments is highly regulated and requires special precautions and safety measures.
将来の方向性
Future research on Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester is focused on developing more effective antidotes and protective measures against its use as a chemical weapon. This includes the development of new drugs that can counteract its toxic effects and the development of new protective equipment that can be used by military personnel and first responders in the event of a chemical attack.
Conclusion:
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, or Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, is a highly toxic nerve agent that has been extensively studied by scientists and researchers due to its potential use as a chemical weapon. While its use in laboratory experiments is highly regulated, research on Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester is focused on developing more effective antidotes and protective measures against its use in warfare.
合成法
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester can be synthesized through a multistep process that involves the reaction of methylphosphonyl difluoride with a mixture of 3-chloropropanol and p-nitrophenol. The resulting product is then purified through distillation to obtain Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester in its pure form.
科学的研究の応用
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester has been extensively studied by scientists and researchers due to its potential use as a chemical weapon. Studies have focused on understanding its mechanism of action, biochemical and physiological effects, and developing antidotes and protective measures against its toxic effects.
特性
CAS番号 |
14663-71-9 |
|---|---|
製品名 |
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester |
分子式 |
C12H16Cl2NO6P |
分子量 |
372.13 g/mol |
IUPAC名 |
bis(3-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c13-7-1-9-19-22(18,20-10-2-8-14)21-12-5-3-11(4-6-12)15(16)17/h3-6H,1-2,7-10H2 |
InChIキー |
GNBHORGCHRXVMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
その他のCAS番号 |
14663-71-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



